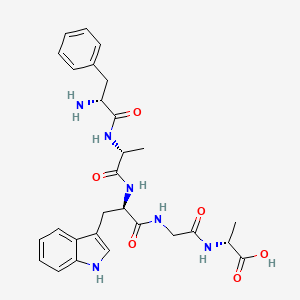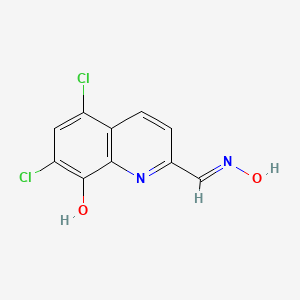
5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of chlorine atoms at positions 5 and 7, a nitroso group at position 2, and a hydroxyl group at position 8 on the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol typically involves the chlorination of 8-hydroxyquinoline followed by nitrosation. One common method includes dissolving 8-hydroxyquinoline in glacial acetic acid and introducing chlorine gas until the solution turns golden yellow. The reaction mixture is then poured into water to precipitate the product, which is filtered and recrystallized from acetone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties. .
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and DNA interaction, providing insights into cellular processes and potential therapeutic targets.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol involves its interaction with cellular components. For instance, metal complexes of this compound have been shown to target mitochondrial membranes, causing mitochondrial damage and triggering apoptosis in cancer cells . The compound can also inhibit enzymes like telomerase, leading to cell cycle arrest and DNA damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Known for its antibacterial properties and used in medicinal applications.
5,7-Dichloro-2-methyl-8-quinolinol: Studied for its anticancer activity and ability to form metal complexes.
5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: Used in pharmaceutical testing and research.
Uniqueness
5,7-Dichloro-2-(nitrosomethylidene)-1,2-dihydroquinolin-8-ol stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential as an anticancer agent make it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C10H6Cl2N2O2 |
|---|---|
Poids moléculaire |
257.07 g/mol |
Nom IUPAC |
5,7-dichloro-2-[(E)-hydroxyiminomethyl]quinolin-8-ol |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-3-8(12)10(15)9-6(7)2-1-5(14-9)4-13-16/h1-4,15-16H/b13-4+ |
Clé InChI |
NQXRATBKFDWITR-YIXHJXPBSA-N |
SMILES isomérique |
C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1/C=N/O |
SMILES canonique |
C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine](/img/structure/B12597093.png)
![Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12597099.png)
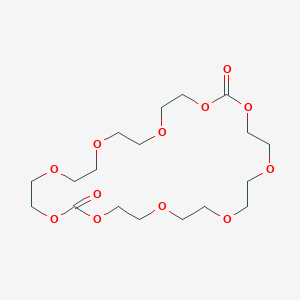
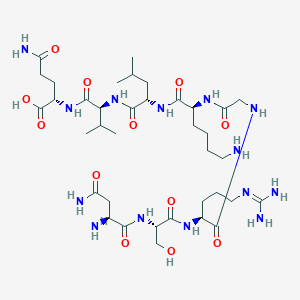
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]-](/img/structure/B12597141.png)
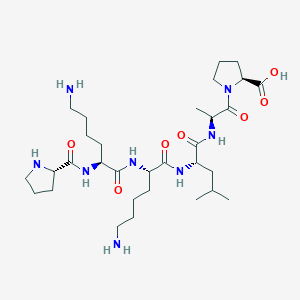
![Hydrazinecarboximidamide, 2-[1-[3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenyl]ethylidene]-](/img/structure/B12597164.png)
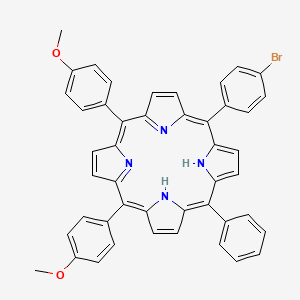
![3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B12597177.png)
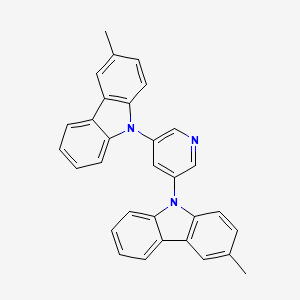
![2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12597183.png)
![2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12597186.png)
![2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal](/img/structure/B12597188.png)
